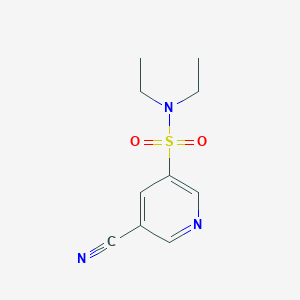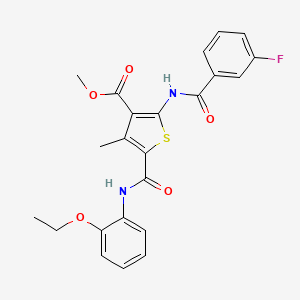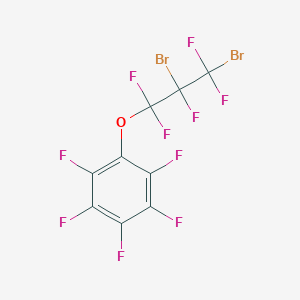
N-cyclopropyl-N-propylaminosulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-propylaminosulfonamide: est un composé chimique de formule moléculaire C7H16N2O2S. Il est caractérisé par la présence d'un groupe cyclopropyle, d'un groupe propyle et d'un fragment aminosulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la N-cyclopropyl-N-propylaminosulfonamide implique généralement la réaction de la cyclopropylamine avec la propylamine en présence d'un agent sulfonylant. Une méthode courante implique l'utilisation d'acide cyclopropylboronique et de propylamine en présence d'acétate de cuivre(II) et de 2,2'-bipyridine comme catalyseurs . La réaction est effectuée dans le dichloroéthane sous atmosphère d'air, conduisant à la formation du produit souhaité.
Méthodes de production industrielle: La production industrielle de la this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. Le processus implique généralement un contrôle minutieux des paramètres de réaction tels que la température, la pression et les concentrations des réactifs pour garantir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions: La N-cyclopropyl-N-propylaminosulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former des dérivés d'acide sulfonique.
Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés d'amine.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfonamide peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution: Des nucléophiles tels que les amines, les alcools et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés:
Oxydation: Formation de dérivés d'acide sulfonique.
Réduction: Formation d'amines primaires ou secondaires.
Substitution: Formation de divers sulfonamides substitués.
Applications de la recherche scientifique
Chimie: La this compound est utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie: En recherche biologique, la this compound est étudiée pour son potentiel en tant qu'inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un outil précieux pour étudier la fonction et la régulation des enzymes.
Médecine: Le composé est exploré pour ses applications thérapeutiques potentielles. Il peut servir de composé principal dans le développement de nouveaux médicaments ciblant des maladies spécifiques, en particulier celles impliquant une dysrégulation enzymatique.
Industrie: Dans le secteur industriel, la this compound est utilisée dans la production de produits chimiques et de matériaux spéciaux. Ses propriétés uniques le rendent adapté aux applications dans la synthèse des polymères et la science des matériaux.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Le composé peut se lier au site actif des enzymes, inhibant ainsi leur activité. Cette inhibition peut se produire par divers mécanismes, y compris l'inhibition compétitive, où le composé entre en compétition avec le substrat naturel pour se lier au site actif de l'enzyme .
Applications De Recherche Scientifique
Chemistry: N-cyclopropyl-N-propylaminosulfonamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-propylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Composés similaires:
N-cyclopropyl-N'-propylsulfamide: Structure similaire mais avec des substituants différents.
N-cyclopropyl-N'-méthylsulfamide: Contient un groupe méthyle au lieu d'un groupe propyle.
N-cyclopropyl-N'-éthylsulfamide: Contient un groupe éthyle au lieu d'un groupe propyle.
Unicité: La N-cyclopropyl-N-propylaminosulfonamide est unique en raison de la présence de groupes cyclopropyle et propyle, qui peuvent conférer des propriétés chimiques et physiques distinctes. Ces propriétés peuvent influencer la réactivité, la stabilité et les interactions du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C6H14N2O2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
[propyl(sulfamoyl)amino]cyclopropane |
InChI |
InChI=1S/C6H14N2O2S/c1-2-5-8(6-3-4-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
Clé InChI |
RNJGNKKMXYDKHK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)


![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)


![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)


![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)


